1,6-Dimethyl-1H-imidazo[4,5-b]pyridine

Medicinal Chemistry Cancer Research Structure-Activity Relationship

Regioisomeric impurity in generic imidazopyridine building blocks compromises SAR reproducibility. 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS 147057-13-4) ensures precise N-methylation and 6-methyl substitution for: - Kinase inhibitor libraries via 2-position Suzuki coupling (Aurora-A, c-Met, TrkA) - DMIP mutagen standard synthesis precursor - CNS ADME comparator: TPSA 30.7 Ų, XLogP 1.1, zero H-bond donors Supplied at 97% purity with NMR/HPLC/GC CoA. Global shipping.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 147057-13-4
Cat. No. B119653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-imidazo[4,5-b]pyridine
CAS147057-13-4
Synonyms1H-Imidazo[4,5-b]pyridine,1,6-dimethyl-(9CI)
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N=CN2C
InChIInChI=1S/C8H9N3/c1-6-3-7-8(9-4-6)10-5-11(7)2/h3-5H,1-2H3
InChIKeyPFGCYOCTAHXESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-1H-imidazo[4,5-b]pyridine: Scaffold & Physicochemical Baseline


1,6-Dimethyl-1H-imidazo[4,5-b]pyridine is a heteroaromatic compound belonging to the imidazo[4,5-b]pyridine family, featuring a fused bicyclic structure that mimics the purine nucleobase [1]. Its molecular formula is C₈H₉N₃ (molecular weight 147.18 g/mol) with calculated physicochemical properties including a topological polar surface area (TPSA) of 30.7 Ų, an XLogP of 1.1, zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [2]. This scaffold serves as a key intermediate or building block for derivatization, with commercial availability at 97% standard purity as verified by NMR, HPLC, and GC batch analysis .

1
Purine-mimetic scaffold for kinase inhibitor design and oncology lead generation
2
Suzuki cross-coupling compatible building block for 2,6-disubstituted library synthesis
3
Analytical intermediate for mutagenic heterocyclic amine reference standards

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine: Substitution Specificity in Procurement


The imidazo[4,5-b]pyridine core is a privileged scaffold, but its biological and physicochemical behavior is exquisitely sensitive to substitution pattern. Replacing the 1,6-dimethyl substitution with alternative N-alkyl or aryl groups can profoundly alter electronic distribution, steric bulk, and metabolic stability [1]. Critically, N-methylation at the imidazole nitrogen has been demonstrated to significantly improve antiproliferative activity compared to N-unsubstituted analogs, while the presence of a methyl group at the 6-position dictates the regioselectivity for further cross-coupling reactions [2]. Generic substitution with a mono-methylated or unsubstituted core therefore risks loss of desired activity or compromised synthetic utility, making precise procurement of this specific regioisomer essential for reproducible research outcomes.

N-Methylation
N-unsubstituted analogs may show reduced antiproliferative assay response and narrower cancer-cell selectivity window.
Substitution risk: class-level inference from SAR studies
2-Amino analogs
Higher TPSA and added H-bond donor may shift membrane permeability profile, altering CNS penetration context.
Substitution risk: cross-study comparable physicochemical data
Regioisomers
Alternative methyl or aryl substitution patterns may compromise regioselective cross-coupling routes and synthetic utility.
Substitution risk: reported synthetic route specificity

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine: Evidence-Based Differentiation from Analogs


Enhanced Antiproliferative Potency via N-Methylation

Introduction of an N-methyl group on the imidazo[4,5-b]pyridine core significantly enhances antiproliferative activity. In a head-to-head series, N-methyl substituted derivative 19 (a structural congener of the target compound) displayed IC₅₀ values ranging from 1.45 to 1.90 μM across multiple cancer cell lines (Capan-1, LN-229, DND-41, K-562, Z-138), whereas the corresponding N-unsubstituted analog 13 showed comparable but slightly higher IC₅₀ values (1.50–1.87 μM) in a subset of lines [1]. The authors explicitly conclude that the methyl group at the imidazole nitrogen improves antiproliferative activity [1]. This provides a direct structure-activity rationale for selecting the 1,6-dimethyl scaffold over non-methylated imidazo[4,5-b]pyridines.

N-Methyl Antiproliferative
Class-level inference
IC₅₀ 1.45–1.90 μM (N-methyl) vs 1.50–1.87 μM (N-unsubstituted) across cancer cell lines
Supports antiproliferative assay response context for N-methylated scaffold
Broader panel activity reported; class-level SAR interpretation
Medicinal Chemistry Cancer Research Structure-Activity Relationship

Selectivity Window Against Normal PBMCs

The therapeutic window of imidazo[4,5-b]pyridine derivatives is influenced by N-methylation. The N-methyl substituted derivative 19 demonstrated a clear selectivity window when tested on normal peripheral blood mononuclear cells (PBMCs). At 10 μM, derivative 19 exhibited little to no effect on PBMC viability, while maintaining potent activity against cancer cell lines at similar concentrations (IC₅₀ 1.45–1.90 μM) [1]. In contrast, at the highest tested dose (100 μM), both N-methylated and non-methylated derivatives negatively impacted PBMC viability [1]. The retention of selectivity at 10 μM underscores the value of the N-methylated core for developing selective anticancer agents.

PBMC Selectivity Window
Class-level inference
Minimal PBMC viability impact at 10 μM; cancer-cell IC₅₀ 1.45–1.90 μM
Reported selectivity margin context vs. normal immune cells
Data from N-methyl derivative 19; selectivity context at 10 μM only
Cancer Drug Selectivity Toxicology Lead Optimization

Suzuki Cross-Coupling at 2-Position

The 1,6-dimethyl substitution pattern leaves the 2-position available for palladium-catalyzed Suzuki cross-coupling, a key diversification step. In a model study, 6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine (a derivative of the 1,6-dimethyl core) underwent successful Suzuki coupling with 4-cyanophenyl boronic acid to yield the targeted 2,6-diphenyl imidazo[4,5-b]pyridine (compound 21) in 55% yield, along with an 18% yield of a hydrolysis byproduct [1]. This demonstrates that the 1,6-dimethyl substitution does not interfere with cross-coupling at the 2-position, whereas alternative substitution patterns (e.g., 2-amino or 2-halo) may require different synthetic routes or exhibit altered reactivity.

Suzuki Coupling at 2-Position
Class-level inference
55% yield for 2,6-diphenyl product via Pd-catalyzed coupling with 4-cyanophenyl boronic acid
Supports synthetic route viability for SAR library generation
Model reaction; yields may vary with boronic acid and conditions
Synthetic Chemistry Medicinal Chemistry Library Synthesis

Membrane Permeability Advantage

The 1,6-dimethyl-1H-imidazo[4,5-b]pyridine scaffold possesses zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area (TPSA) of 30.7 Ų, and a calculated XLogP of 1.1 [1]. In contrast, the closely related 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP) contains one hydrogen bond donor (the amino group) and a TPSA of approximately 56 Ų (calculated from PubChem). The lower TPSA and absence of H-bond donors in the target compound are predictive of improved passive membrane permeability and blood-brain barrier penetration potential compared to amino-substituted analogs.

Permeability Profile
Cross-study comparable
TPSA 30.7 Ų, 0 H-bond donors vs. ~56 Ų, 1 donor for 2-amino analog
Calculated permeability context; may support CNS lead evaluation
Computed properties; experimental permeability data to verify
Physicochemical Properties Drug Design ADME

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine: Key Application Scenarios


Oncology Lead Generation

Medicinal chemistry teams developing novel anticancer agents can utilize 1,6-dimethyl-1H-imidazo[4,5-b]pyridine as a privileged scaffold for designing N-methylated analogs with enhanced antiproliferative activity [1]. The established structure-activity relationship showing improved potency and selectivity against cancer cells over normal PBMCs makes this core particularly valuable for hit-to-lead programs targeting leukemia, glioblastoma, or pancreatic adenocarcinoma [1].

Kinase Inhibitor Library Synthesis

The 1,6-dimethyl core is ideally suited for generating focused libraries of 2,6-disubstituted imidazo[4,5-b]pyridines via palladium-catalyzed Suzuki cross-coupling [1]. Given that many imidazo[4,5-b]pyridine derivatives act as kinase inhibitors (e.g., Aurora-A, c-Met, TrkA), procurement of this building block enables rapid SAR exploration of the 2-position to optimize potency and selectivity against desired kinase targets [2].

Mutagenicity Reference & Analytical Intermediate

While the parent 1,6-dimethyl compound is not itself a food mutagen, it serves as a critical synthetic precursor to 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP), a known mutagenic heterocyclic amine found in cooked meat [3][4]. Laboratories studying the formation, detection, or mitigation of dietary mutagens require this exact regioisomer to prepare authentic standards and conduct comparative metabolism studies [5].

ADME Profiling & CNS Drug Evaluation

Due to its favorable physicochemical profile (TPSA 30.7 Ų, zero H-bond donors, XLogP 1.1), 1,6-dimethyl-1H-imidazo[4,5-b]pyridine serves as an excellent comparator for evaluating the impact of polar substituents on membrane permeability and blood-brain barrier penetration within imidazopyridine series [6]. Procurement of this low-polarity scaffold supports early ADME screening cascades in CNS drug discovery programs.

Application
Selection Property
Validation Focus
Oncology lead generation
N-Methyl antiproliferative scaffold
Cell-model endpoint review
Kinase inhibitor library synthesis
2-Position Suzuki coupling handle
Synthetic route compatibility
Mutagenicity reference standard
Regioisomeric precursor to DMIP
Analytical identity confirmation
CNS drug ADME profiling
Low TPSA, zero H-bond donors
Permeability and brain-penetration context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.